4-methoxy-N-(prop-2-en-1-yl)-3-(propylsulfamoyl)benzamide
Overview
Description
4-methoxy-N-(prop-2-en-1-yl)-3-(propylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a prop-2-en-1-yl group, and a propylsulfamoyl group attached to a benzamide core
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(prop-2-en-1-yl)-3-(propylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methoxybenzamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amine group is sulfonated using propylsulfonyl chloride in the presence of a base like pyridine to form the propylsulfamoyl derivative.
Alkylation: Finally, the compound is alkylated with prop-2-en-1-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(prop-2-en-1-yl)-3-(propylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(prop-2-en-1-yl)-3-(propylsulfamoyl)benzamide.
Reduction: Formation of 4-methoxy-N-(prop-2-en-1-yl)-3-(propylamino)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(prop-2-en-1-yl)-3-(propylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 2-hydroxy-4-methoxy-N-(prop-2-en-1-yl)benzamide
Uniqueness
4-methoxy-N-(prop-2-en-1-yl)-3-(propylsulfamoyl)benzamide is unique due to the presence of both a methoxy group and a propylsulfamoyl group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
4-methoxy-N-prop-2-enyl-3-(propylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-8-15-14(17)11-6-7-12(20-3)13(10-11)21(18,19)16-9-5-2/h4,6-7,10,16H,1,5,8-9H2,2-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVARLHDSTOOMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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